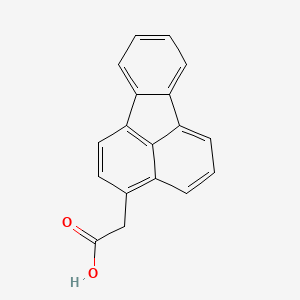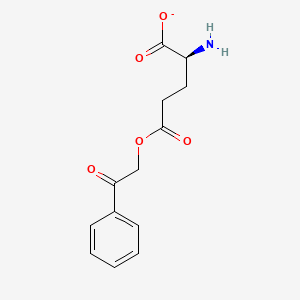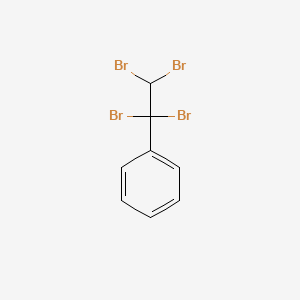
(1,1,2,2-Tetrabromoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2-Tetrabromoethyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrabromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetrabromoethyl)benzene typically involves the bromination of ethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the ethyl group attached to the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to minimize side reactions and ensure the complete bromination of the ethyl group.
Analyse Des Réactions Chimiques
Types of Reactions: (1,1,2,2-Tetrabromoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated ethylbenzene derivatives.
Substitution: Various substituted ethylbenzene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(1,1,2,2-Tetrabromoethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying bromine-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,1,2,2-Tetrabromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the benzene ring.
Bromobenzene: Contains a single bromine atom attached to the benzene ring.
Ethylbenzene: The parent compound without bromine substitution.
Uniqueness: (1,1,2,2-Tetrabromoethyl)benzene is unique due to the presence of four bromine atoms on the ethyl group, which imparts distinct chemical reactivity and properties compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
31253-21-1 |
|---|---|
Formule moléculaire |
C8H6Br4 |
Poids moléculaire |
421.75 g/mol |
Nom IUPAC |
1,1,2,2-tetrabromoethylbenzene |
InChI |
InChI=1S/C8H6Br4/c9-7(10)8(11,12)6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
LZXIOBBQFSCJGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
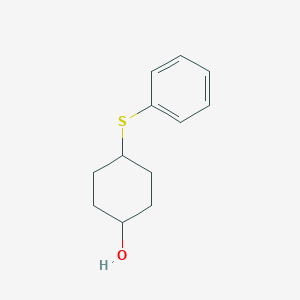
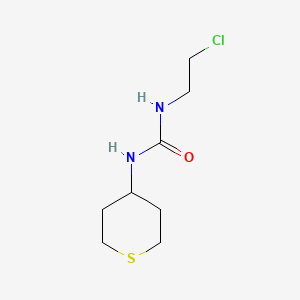


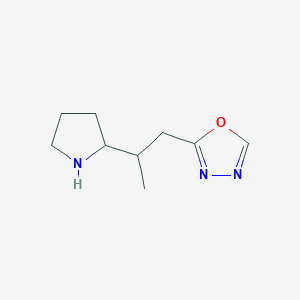
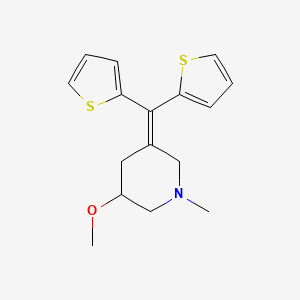
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
